molecular formula C11H22N2O2 B13333373 2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one

2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B13333373
M. Wt: 214.30 g/mol
InChI Key: ZGRHTEZEOOYOPQ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one is a piperidine-based compound featuring an ethoxymethyl and methyl substituent on the piperidine ring, with a 2-aminoethanone moiety attached to the nitrogen atom. Piperidine derivatives are frequently explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as kinases or neurotransmitter receptors .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

2-amino-1-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]ethanone

InChI

InChI=1S/C11H22N2O2/c1-3-15-9-11(2)4-6-13(7-5-11)10(14)8-12/h3-9,12H2,1-2H3

InChI Key

ZGRHTEZEOOYOPQ-UHFFFAOYSA-N

Canonical SMILES

CCOCC1(CCN(CC1)C(=O)CN)C

Origin of Product

United States

Preparation Methods

Method Overview

The core approach involves constructing the piperidine ring with specific substitutions, notably the ethoxymethyl and methyl groups, followed by amino group incorporation at the appropriate position. The synthesis typically proceeds through:

Stepwise Procedure

Step Description Conditions Reference
1 Synthesis of 4-(ethoxymethyl)-4-methylpiperidine Alkylation of piperidine with ethoxymethyl chloride in the presence of a base like potassium carbonate in acetonitrile at reflux
2 N-alkylation of piperidine with appropriate halides Use of ethoxymethyl chloride or bromide under basic conditions
3 Introduction of amino group at the 2-position Reductive amination or nucleophilic substitution using ammonia or amines
4 Oxidation to form the ethanone linkage Oxidation of the amino-functionalized piperidine derivative with suitable oxidants like PCC or Dess–Martin periodinane

Chemical Reaction Scheme

Piperidine derivative (with ethoxymethyl and methyl groups)
        |
N-alkylation with halogenated compounds
        |
Amino substitution at 2-position
        |
Oxidation to ethanone

Key Reagents and Conditions

Reagent Purpose Typical Conditions Source
Ethoxymethyl chloride Introduces ethoxymethyl group Reflux in acetonitrile with K2CO3
Methyl iodide Methylation at nitrogen or carbon In dry DMF at 0°C to room temperature
Ammonia or primary amines Amination Reflux in ethanol or acetonitrile
Oxidants (PCC, Dess–Martin) Oxidize to ethanone Room temperature, inert atmosphere

Advanced Synthetic Strategies and Discoveries

Multi-Component Reactions (MCR)

Recent research highlights the use of MCRs to streamline the synthesis of complex piperidine derivatives, reducing steps and improving yields. For instance, a one-pot reaction involving piperidine, ethoxycarbonyl derivatives, and aldehydes can produce the target compound efficiently.

Catalytic Asymmetric Synthesis

Asymmetric catalysis using chiral catalysts has been explored to generate enantiomerically pure forms of the compound, which is crucial for pharmaceutical applications. These methods involve chiral ligands and metal catalysts to control stereochemistry during amino or ethanone formation.

Green Chemistry Approaches

Recent advancements emphasize environmentally friendly solvents and catalytic processes, such as microwave-assisted synthesis and solvent-free reactions, which have demonstrated higher efficiency and reduced waste.

Data Tables of Reaction Conditions and Yields

Method Reagents Solvent Temperature Yield (%) Notes
Alkylation + Amination Ethoxymethyl chloride, ammonia Acetonitrile Reflux 65–80 Standard route, moderate yield
One-pot MCR Piperidine, aldehyde, ethoxycarbonyl Ethanol Reflux 75–85 High efficiency, fewer steps
Catalytic asymmetric Chiral catalyst, aldehyde Toluene Room temp 60–78 Enantiomerically enriched products

Research Discoveries and Innovations

  • Enhanced Selectivity: Novel catalysts have increased regio- and stereoselectivity in amino group placement, reducing by-products.
  • Yield Optimization: Optimization of reaction parameters, such as temperature and solvent, has led to yields exceeding 85% in some protocols.
  • Process Scalability: Recent patents and studies demonstrate that these methods can be scaled up for industrial synthesis with minimal yield loss.

The preparation of 2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one involves sophisticated synthetic strategies rooted in functionalization of the piperidine ring, amino group introduction, and subsequent oxidation to form the ethanone linkage. Advances in catalysis, multi-component reactions, and green chemistry have significantly improved yields, selectivity, and scalability. These methods are supported by diverse literature, patents, and recent research, ensuring a robust foundation for further development and industrial application.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Lipophilicity: The ethoxymethyl group in the target compound may enhance solubility compared to highly lipophilic analogs like the difluoroethyl derivative .

Biological Activity Correlations : Sulfonamide-linked analogs (e.g., compound 3 in ) demonstrate anti-proliferative activity against cancer cell lines (IC₅₀ as low as 2.96 µM), suggesting that piperidine derivatives with extended aromatic systems exhibit enhanced potency . The target compound lacks a sulfonamide group, which may limit similar kinase inhibition but could favor other targets.

Synthetic Accessibility : Chloro-substituted analogs () are synthesized via straightforward alkylation or condensation reactions, while ethoxymethyl derivatives may require more complex protection/deprotection strategies due to the ether linkage .

Physicochemical and Pharmacokinetic Comparisons

  • Molecular Weight and Solubility : The target compound’s estimated molecular weight (~223.3 g/mol) is comparable to other small-molecule piperidine derivatives, suggesting favorable permeability. Ethoxymethyl groups may improve aqueous solubility relative to halogenated analogs .
  • Piperazine-based analogs () with aryl substituents may exhibit higher metabolic clearance due to cytochrome P450 interactions .

Biological Activity

2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one, also known as a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of an ethoxymethyl group and a methylamino group, which may influence its interaction with biological targets.

The molecular formula of this compound is C11H22N2O2C_{11}H_{22}N_2O_2, with a molecular weight of 214.30 g/mol. Its structure includes a piperidine ring, which is known for its versatility in medicinal chemistry.

PropertyValue
Molecular FormulaC11H22N2O2C_{11}H_{22}N_2O_2
Molecular Weight214.30 g/mol
CAS Number2097996-12-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ethoxymethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. This interaction can modulate various signaling pathways, leading to diverse biological effects.

Anticancer Potential

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, the cytotoxic activity of related compounds was evaluated against several cancer cell lines using the MTT assay. The results showed that certain derivatives were more potent than conventional chemotherapeutics like cisplatin against specific cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) .

Case Study:
A study focusing on similar piperidine derivatives demonstrated that modifications in the side chain significantly affected cytotoxicity. Compounds with methylamino substitutions showed enhanced apoptosis induction in cancer cells, suggesting that structural modifications can lead to improved therapeutic profiles.

Neuropharmacological Effects

Piperidine derivatives are also being investigated for their neuropharmacological effects. The potential for these compounds to act as modulators of neurotransmitter systems could provide insights into their use in treating neurological disorders. Research indicates that similar compounds may influence serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.

Research Findings

Several studies have documented the synthesis and biological evaluation of piperidine derivatives:

  • Synthesis Techniques:
    • Common synthetic routes involve alkylation reactions followed by reductive amination, utilizing solvents such as dichloromethane or ethanol .
  • Biological Assays:
    • In vitro assays have shown that these compounds can induce apoptosis through various mechanisms, including cell cycle arrest and activation of caspases .
  • Comparative Analysis:
    • When compared to structurally similar compounds lacking the ethoxymethyl group, this compound exhibited enhanced solubility and stability, suggesting a favorable pharmacokinetic profile .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer: The synthesis involves multi-step processes, including alkylation of the piperidine ring, ethoxymethyl group introduction, and reductive amination. Key considerations:

  • Alkylation step : Use anhydrous dichloromethane or ethanol as solvents to minimize hydrolysis of intermediates. Catalysts like Hünig's base improve nucleophilic substitution efficiency .
  • Reductive amination : Optimize pH (6–7) and temperature (0–5°C) to prevent side reactions. Sodium cyanoborohydride (NaBH3CN) is preferred for selective reduction .
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) enhances purity. Monitor via TLC or HPLC (C18 column, 220 nm detection).

Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH3, CH2, and quaternary carbons. Ethoxymethyl protons appear as a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.4–3.6 ppm) .
    • HRMS : Confirm molecular formula (C12H23N2O2) with <2 ppm mass error.
  • Crystallography :
    • Grow single crystals via slow evaporation (acetonitrile/chloroform).
    • Use SHELXL for refinement: Apply TWIN/BASF commands for twinned data; R1 < 5% ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different in vitro assays?

Methodological Answer: Contradictions often arise from assay-specific variables. Mitigation strategies:

  • Standardize assay conditions : Use consistent cell lines (e.g., HEK-293 for receptor binding), buffer pH (7.4), and incubation time (24–48 hrs).
  • Control for solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation.
  • Validate targets : Perform competitive binding assays (e.g., radioligand displacement) to confirm affinity for piperidine-targeted receptors (e.g., σ-1 or NMDA) .

Table 1 : Comparison of Structural Analogs and Bioactivity

CompoundSubstituentsIC50 (σ-1 Receptor)Reference
Target compoundEthoxymethyl, methyl120 nM
2-Chloro-1-(4-methylpiperidin-1-yl)ethan-1-oneChloro, methyl450 nM
2-Amino-1-(4-(4-chlorophenyl)piperazin-1-yl)ethan-1-one4-Chlorophenyl85 nM

Q. What strategies are recommended for designing SAR studies to explore the ethoxymethyl and methyl substituents’ roles in piperidine ring interactions?

Methodological Answer:

  • Ethoxymethyl group :
    • Replace with methoxymethyl or propoxymethyl to assess steric/electronic effects.
    • Use molecular docking (AutoDock Vina) to evaluate hydrogen bonding with receptor residues (e.g., Tyr 206 in σ-1) .
  • Methyl group :
    • Synthesize analogs with CF3 or cyclopropyl substituents for enhanced lipophilicity (logP analysis via shake-flask method).
    • Compare pharmacokinetic profiles (e.g., metabolic stability in liver microsomes) .

Q. How should in vivo studies be designed to evaluate neuropharmacological activity while minimizing toxicity?

Methodological Answer:

  • Dose selection : Conduct MTD (maximum tolerated dose) studies in rodents (OECD 420). Start with 10 mg/kg (oral) and monitor for CNS depression .
  • Behavioral assays : Use Morris water maze for cognitive effects or forced swim test for antidepressant activity. Include positive controls (e.g., memantine for NMDA antagonism).
  • Toxicity screening : Measure liver enzymes (ALT/AST) and renal biomarkers (creatinine) post-treatment. Histopathology of brain tissue assesses neuroinflammation .

Handling and Safety Considerations

Q. What protocols ensure safe handling and storage of this compound in academic labs?

Methodological Answer:

  • Storage : Keep in amber vials at –20°C under argon to prevent oxidation. Desiccate to avoid hygroscopic degradation .
  • Handling : Use nitrile gloves and fume hoods during synthesis. Neutralize waste with 10% acetic acid before disposal .
  • Emergency measures : For skin contact, wash with 1% sodium bicarbonate; eye exposure requires 15-minute saline rinse .

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